1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one
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Overview
Description
1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one is an organic compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain, linked to a methylimidazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one typically involves the reaction of dimethylaminopropylamine with methylimidazolidinone under controlled conditions. The process may include steps such as:
Reaction of Dimethylaminopropylamine with Methylimidazolidinone: This step involves the nucleophilic attack of the amine group on the carbonyl carbon of methylimidazolidinone.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted imidazolidinones.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking.
N,N-Dimethyl-1,3-propanediamine: Utilized in the synthesis of surfactants and as a curing agent for epoxy resins.
Uniqueness: 1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one stands out due to its unique imidazolidinone ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10(2)5-4-6-12-8-7-11(3)9(12)13/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJDCUHKHZUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895295-42-7 |
Source
|
Record name | 1-[3-(dimethylamino)propyl]-3-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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